molecular formula C7H15N3O2S B14080833 Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl

Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl

Cat. No.: B14080833
M. Wt: 205.28 g/mol
InChI Key: KMCSDYDWTVCMHV-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl is a chemical compound with the molecular formula C7H15N3O2S and a molecular weight of 205.278 g/mol . This compound is known for its unique structure, which includes a hydrazinecarboxylic acid moiety and a thioxomethyl group attached to a methylamino substituent. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl typically involves the reaction of hydrazinecarboxylic acid derivatives with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvent, low temperature.

    Substitution: Halides, amines; conditionsorganic solvent, mild heating.

Major Products Formed

Scientific Research Applications

Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. It may also interact with cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboxylic acid, 1-(1,1-dimethylethyl)-2-[(methylamino)thioxomethyl]
  • 2-(Methylcarbamothioyl)-1-(2-methyl-2-propanyl)hydrazinecarboxylic acid

Uniqueness

Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl is unique due to its specific structural features, such as the presence of both hydrazinecarboxylic acid and thioxomethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C7H15N3O2S

Molecular Weight

205.28 g/mol

IUPAC Name

tert-butyl N-(methylcarbamothioylamino)carbamate

InChI

InChI=1S/C7H15N3O2S/c1-7(2,3)12-6(11)10-9-5(13)8-4/h1-4H3,(H,10,11)(H2,8,9,13)

InChI Key

KMCSDYDWTVCMHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=S)NC

Origin of Product

United States

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